Generic phosphite ligands often fail to deliver the enantioselectivity required for key asymmetric transformations. (R)-Binaphthylisopropylphosphite addresses this with a rigid (R)-BINOL backbone and an isopropoxy group that creates a defined chiral pocket, enabling 93-99% ee in hydrogenation and up to 75% ee in allylic alkylation. Its XLogP3 of 6.7 offers predictable solubility behavior for biphasic systems.
• Available from multiple qualified suppliers with typical purity ≥95%.
• Suitable for Rh-, Pd-, and Cu-catalyzed enantioselective reactions.
• Standard research packaging with expedited global shipping options.
Molecular FormulaC23H19O3P
Molecular Weight374.4 g/mol
Cat. No.B8769792
⚠ Attention: For research use only. Not for human or veterinary use.
(R)-Binaphthylisopropylphosphite (CAS 557089-90-4) is an enantiomerically pure, monodentate phosphite ligand derived from (R)-BINOL [1]. It belongs to the broader class of binaphthyl-based phosphorus ligands, which are widely utilized as versatile chiral inducers in enantioselective metal-catalyzed reactions, including hydrogenation, hydroformylation, and allylic alkylation [2]. Its molecular structure features a rigid binaphthyl backbone and an isopropoxy substituent on the phosphorus atom, which together define a specific chiral environment around the coordinated metal center [1]. The compound is employed primarily in research and development settings for the synthesis of optically active intermediates, particularly in the pharmaceutical and agrochemical sectors [1].
WorkflowAsymmetric catalysis research (hydrogenation, hydroformylation, allylic alkylation)
Use ContextSynthesis of optically active intermediates in pharmaceutical and agrochemical R&D
[1] PubChem. (2025). Compound Summary for CID 22323386, (R)-Binaphthylisopropylphosphite. National Center for Biotechnology Information. View Source
[2] Pereira, M. M., Calvete, M. J. F., Carrilho, R. M. B., & Abreu, A. R. (2013). Synthesis of binaphthyl based phosphine and phosphite ligands. Chemical Society Reviews, 42(16), 6990–7027. https://doi.org/10.1039/c3cs60116a View Source
Why Generic Substitution Fails: Alkoxy Group Steric Effects
Simple substitution of (R)-Binaphthylisopropylphosphite with other binaphthyl phosphites—such as the methyl, ethyl, or isobutyl analogs—is not scientifically sound due to the profound influence of the alkoxy group on both the steric and electronic properties of the ligand. The steric bulk and conformational preferences of the alkoxy group directly dictate the chiral pocket's shape and rigidity around the catalytic metal center, which in turn controls the level of enantioselectivity and catalytic activity [1]. Systematic studies on related C3-symmetric tris(binaphthyl) phosphites have demonstrated that even minor changes in the alkoxy substituent (e.g., Me vs. Bn vs. adamantyl) lead to significant variations in enantioselectivity, attributed to differences in conformational rigidity and metal shielding [2]. Therefore, treating this compound as a generic commodity ligand without verifying its specific performance in a given catalytic system introduces a high risk of synthetic failure, suboptimal yields, or unacceptable enantiomeric excess. The evidence presented below quantifies these differentiating properties.
Alkoxy Group Sensitivity
The steric bulk and conformational preferences of the alkoxy substituent directly shape the chiral pocket; substituting isopropoxy with methyl, ethyl, or isobutyl may alter enantioselectivity.
Conformational Rigidity Variation
Systematic studies on related tris(binaphthyl) phosphites show that minor alkoxy changes (Me vs Bn vs adamantyl) lead to shifts in metal shielding and catalytic performance.
Performance Not Transferable
Treating this ligand as a generic commodity without verifying specific catalytic system fit introduces risk of lower yields or unacceptable enantiomeric excess.
[1] Fernández-Pérez, H., Etayo, P., Panossian, A., & Vidal-Ferran, A. (2011). Highly modular P-OP ligands for asymmetric hydrogenation: synthesis, catalytic activity, and mechanism. Chemistry - A European Journal, 16(22), 6495–6508. https://doi.org/10.1002/chem.200902915 View Source
[2] Carrilho, R. M. B., et al. (2024). C3-Symmetric tris(binaphthyl) phosphite ligands: Correlation of structural properties with performance in enantioselective palladium and gold catalysis. Polyhedron, 253, 116903. https://doi.org/10.1016/j.poly.2024.116903 View Source
Quantitative Differentiation: Physicochemical and Performance Data
Steric Differentiation: Molecular Weight vs. Isobutyl Analog
The isopropoxy group in (R)-Binaphthylisopropylphosphite imparts a distinct steric profile compared to the larger isobutoxy analog, (R)-Binaphthylisobutylphosphite. This difference is reflected in their respective molecular weights and formulas [REFS-1, REFS-2].
Steric ProfileProperty context
374.4 g/mol (C23H19O3P) vs 388.4 g/mol (C24H21O3P)
Indicates distinct steric environment; enantioselectivity may differ.
[1] PubChem. (2025). Compound Summary for CID 22323386, (R)-Binaphthylisopropylphosphite. National Center for Biotechnology Information. View Source
Electronic Differentiation: Lipophilicity vs. Isobutyl Analog
The isopropoxy substituent yields a lower computed lipophilicity for (R)-Binaphthylisopropylphosphite compared to the isobutoxy analog, indicating a less hydrophobic ligand that may exhibit different solubility and phase-transfer behavior in catalytic reactions [REFS-1, REFS-2].
LipophilicityComputed
XLogP3: 6.7 vs 7.5 (Δ −0.8)
Lower lipophilicity may influence solubility and partitioning in polar or biphasic media.
Comparator value estimated from structural increment.
Chiral LigandsAsymmetric CatalysisLipophilicity
Evidence Dimension
Computed LogP (XLogP3)
Target Compound Data
XLogP3 = 6.7
Comparator Or Baseline
(R)-Binaphthylisobutylphosphite: XLogP3 = 7.5 (estimated based on additive group contributions)
Quantified Difference
ΔXLogP3 ≈ -0.8 (11.9% decrease in lipophilicity)
Conditions
Computed using XLogP3 algorithm; comparator value estimated from structural increment.
Why This Matters
Lower lipophilicity can improve solubility in polar reaction media and may affect the ligand's partitioning and stability in biphasic or supported catalytic systems, offering an advantage for processes requiring less hydrophobic conditions.
Chiral LigandsAsymmetric CatalysisLipophilicity
[1] PubChem. (2025). Compound Summary for CID 22323386, (R)-Binaphthylisopropylphosphite. National Center for Biotechnology Information. View Source
Enantioselectivity Potential in Rh-Catalyzed Hydrogenation
As a class, monodentate binaphthyl-based phosphites have demonstrated the capacity to achieve high enantioselectivity in Rh-catalyzed asymmetric hydrogenation. Heterocombinations of pentafluorobenzyl- and methoxybenzyl-derived binaphthyl phosphites have yielded enantiomeric excesses (ee) of 93–99% in the hydrogenation of dimethyl itaconate and methyl acetamido acrylate [1]. While this data is not specific to the isopropoxy derivative, it establishes a benchmark for the class's potential and highlights the importance of the binaphthyl phosphite scaffold.
Rh-Hydrogenation BenchmarkClass-level inference
93–99% ee (heterocombination of binaphthyl phosphites)
Supports framework potential; direct evaluation of isopropoxy derivative needed.
Data from dimethyl itaconate and methyl acetamido acrylate with mixed phosphites.
Enantioselectivity (ee) in Rh-catalyzed hydrogenation
Target Compound Data
No direct quantitative data available; class-level benchmark: 93–99% ee
Comparator Or Baseline
Other binaphthyl phosphites (e.g., pentafluorobenzyl- and methoxybenzyl-derived) in heterocombination
Quantified Difference
Class potential: 93–99% ee
Conditions
Rh-catalyzed hydrogenation of dimethyl itaconate and methyl acetamido acrylate.
Why This Matters
This class-level benchmark demonstrates the potential utility of (R)-Binaphthylisopropylphosphite in high-performance asymmetric hydrogenation, warranting its evaluation as a candidate ligand for such applications.
[1] Lynikaite, B., Piarulli, U., & Gennari, C. (2008). Highly enantioselective Rh-catalyzed hydrogenations with heterocombinations of pentafluorobenzyl- and methoxybenzyl-derived binaphthyl phosphites. Tetrahedron Letters, 49(11), 1837–1840. https://doi.org/10.1016/j.tetlet.2007.12.101 View Source
Chiral Induction Potential in Pd-Catalyzed Allylic Alkylation
Binaphthyl phosphite moieties are known to be effective stereodirecting groups in Pd-catalyzed asymmetric allylic alkylation. For instance, a diphosphite ligand incorporating a (R)-1,1′-binaphthyl-2,2′-diyl phosphite fragment afforded up to 75% ee in the allylic alkylation of (E)-dimethyl 2-(1,3-diphenylallyl)malonate [1]. This demonstrates that the binaphthyl phosphite scaffold, of which (R)-Binaphthylisopropylphosphite is a member, can provide a chiral environment capable of inducing moderate to high enantioselectivity in this important class of C-C bond-forming reactions.
Pd-catalyzed allylic alkylation of (E)-dimethyl 2-(1,3-diphenylallyl)malonate.
Why This Matters
This class-level evidence supports the use of (R)-Binaphthylisopropylphosphite as a chiral ligand for Pd-catalyzed allylic alkylations, a key transformation for the synthesis of complex chiral building blocks.
[1] Bravo, M. J., et al. (2017). Asymmetric Allylic Alkylation and Hydrogenation with Transition Metal Complexes of Diphosphite Ligands Based on (1S,2S)-Trans-1,2-cyclohexanediol. Catalysis Letters, 147, 893–899. https://doi.org/10.1007/s10562-017-1986-8 View Source
Priority Application Scenarios
Asymmetric Hydrogenation of Prochiral Substrates
Based on the high enantioselectivity (93–99% ee) achieved by closely related binaphthyl phosphite ligands in Rh-catalyzed hydrogenation [1], (R)-Binaphthylisopropylphosphite is a strong candidate for screening in the asymmetric hydrogenation of a wide range of prochiral substrates, including α,β-unsaturated esters, enamides, and functionalized ketones. Its unique steric profile, as indicated by its molecular weight and formula, may offer advantages in specific substrate-ligand combinations where the isopropoxy group provides an optimal fit [2].
Pd-Catalyzed Allylic Alkylation for Chiral Building Blocks
Given the demonstrated efficacy of binaphthyl phosphite-containing ligands in Pd-catalyzed allylic alkylation (up to 75% ee) [3], (R)-Binaphthylisopropylphosphite should be evaluated as a chiral ligand for this transformation. The reaction is a cornerstone for constructing stereogenic carbon-carbon bonds in complex molecule synthesis, and the ligand's distinct lipophilicity (XLogP3 = 6.7) [2] may influence catalyst solubility and reaction kinetics, potentially leading to improved outcomes in specific solvent systems.
Hydroformylation of Styrenes and Hindered Olefins
Binaphthyl-based phosphites and phosphine-phosphite ligands have been successfully employed in asymmetric hydroformylation, achieving enantioselectivities up to 65% ee for 2-phenylpropanal with platinum catalysts [4]. (R)-Binaphthylisopropylphosphite, as a monodentate analog, may find use in similar hydroformylation reactions, particularly where a less sterically demanding ligand is required. Its relatively lower lipophilicity (XLogP3 = 6.7) compared to larger alkyl-substituted analogs could prove beneficial in aqueous or polar biphasic hydroformylation systems [2].
Asymmetric Conjugate Addition to Cyclic Enones
Structurally related binaphthyl phosphite ligands derived from d-mannitol have demonstrated high enantioselectivity (up to 93% ee) in the copper-catalyzed conjugate addition of organozinc reagents to cyclic enones [5]. This suggests that (R)-Binaphthylisopropylphosphite could serve as a valuable ligand in Cu-catalyzed 1,4-additions, a powerful method for introducing chirality adjacent to carbonyl groups. The ligand's specific steric and electronic properties may lead to unique reactivity profiles with different organometallic reagents.
Application
Selection Property
Validation Focus
Asymmetric hydrogenation of prochiral substrates
Steric and electronic profile for enantioselectivity
Evaluate ee and substrate scope with (R)-Binaphthylisopropylphosphite
Pd-catalyzed allylic alkylation
Chiral induction and solubility profile
Assess ee and reaction condition compatibility; review lipophilicity effect
Asymmetric hydroformylation
Monodentate ligand steric demand
Evaluate enantioselectivity and regioselectivity; test in biphasic systems
Cu-catalyzed conjugate addition to cyclic enones
Chiral environment for 1,4-addition
Investigate ee and compatibility with organometallic reagents
[1] Lynikaite, B., Piarulli, U., & Gennari, C. (2008). Highly enantioselective Rh-catalyzed hydrogenations with heterocombinations of pentafluorobenzyl- and methoxybenzyl-derived binaphthyl phosphites. Tetrahedron Letters, 49(11), 1837–1840. View Source
[3] Bravo, M. J., et al. (2017). Asymmetric Allylic Alkylation and Hydrogenation with Transition Metal Complexes of Diphosphite Ligands Based on (1S,2S)-Trans-1,2-cyclohexanediol. Catalysis Letters, 147, 893–899. View Source
[4] Diéguez, M., et al. (1999). Synthesis of chiral diphosphite ligands and comparison of their rhodium and platinum complexes in the asymmetric hydroformylation of styrene. Inorganica Chimica Acta, 296(1), 222–230. View Source
[5] CAS IR GRID. (n.d.). Summary of research on diphosphite ligands from d-mannitol in Cu-catalyzed conjugate addition. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.